molecular formula C17H19N3 B14689655 1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine CAS No. 23569-79-1

1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine

Cat. No.: B14689655
CAS No.: 23569-79-1
M. Wt: 265.35 g/mol
InChI Key: SDAXPVZJYBXMLV-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring with two methyl groups and two phenyl groups attached

Preparation Methods

The synthesis of 1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or aldehydes. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired triazine ring.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding triazine oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The phenyl and methyl groups on the triazine ring can undergo substitution reactions with various electrophiles or nucleophiles. Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine N-oxides, while substitution reactions can introduce new functional groups onto the triazine ring.

Scientific Research Applications

1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine has found applications in several areas of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

    Medicine: The triazine ring system is present in several pharmaceutical compounds. This compound derivatives are being investigated for their potential as drug candidates.

    Industry: In industrial applications, this compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine can be compared with other triazine derivatives, such as:

    2,4,6-Trimethyl-1,3,5-triazine: This compound has three methyl groups attached to the triazine ring, making it more symmetrical and less sterically hindered.

    2,4-Diphenyl-1,3,5-triazine: With two phenyl groups, this compound shares some structural similarities but lacks the additional methyl groups.

    1,3,5-Triazine: The parent compound of the triazine family, which lacks any substituents on the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

23569-79-1

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

1,6-dimethyl-3,5-diphenyl-5,6-dihydro-2H-1,2,4-triazine

InChI

InChI=1S/C17H19N3/c1-13-16(14-9-5-3-6-10-14)18-17(19-20(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,18,19)

InChI Key

SDAXPVZJYBXMLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=C(NN1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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